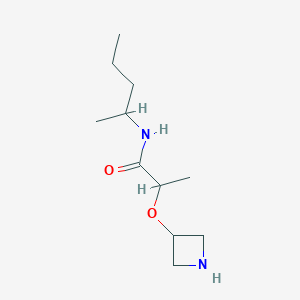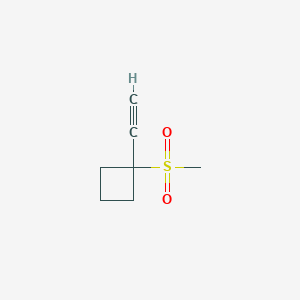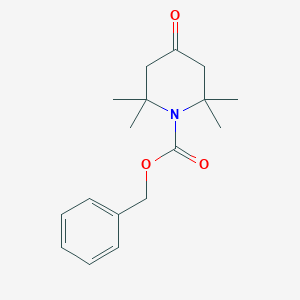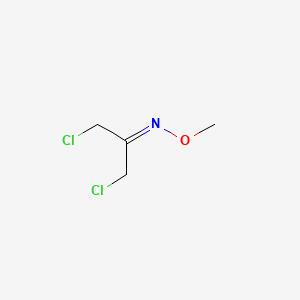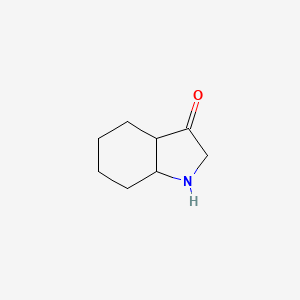
octahydro-1H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indol-3-one can be achieved through several methods. One common approach involves the hydrogenation of indole or its derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. This process results in the complete saturation of the aromatic ring, yielding this compound.
Another method involves the reduction of 1H-indole-3-carbaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to a hydroxyl group, followed by cyclization to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves catalytic hydrogenation of indole derivatives. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The choice of catalyst, reaction temperature, and pressure are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated derivatives
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Octahydro-1H-indol-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of octahydro-1H-indol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Octahydro-1H-indol-3-one can be compared with other similar compounds, such as:
Indole: The parent compound, which has an aromatic ring and different chemical properties.
Indoline: A partially hydrogenated derivative of indole, with one double bond remaining in the ring system.
Tetrahydroindole: Another partially hydrogenated derivative, with two double bonds remaining.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1,2,3a,4,5,6,7,7a-octahydroindol-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-9-7-4-2-1-3-6(7)8/h6-7,9H,1-5H2 |
Clé InChI |
FJAUWMQZPXPNPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


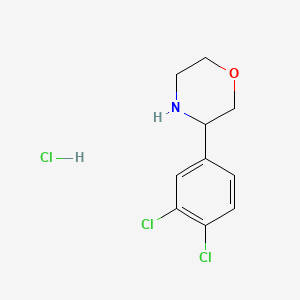

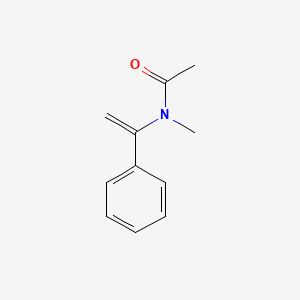
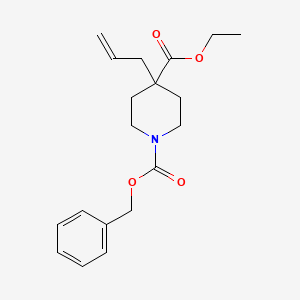
![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
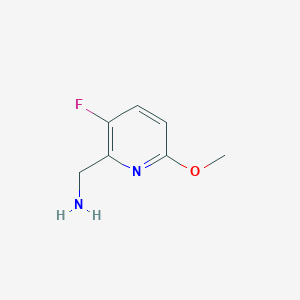
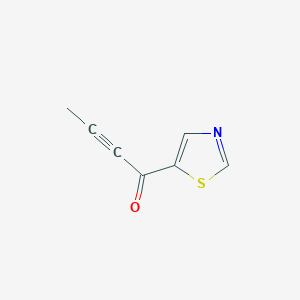
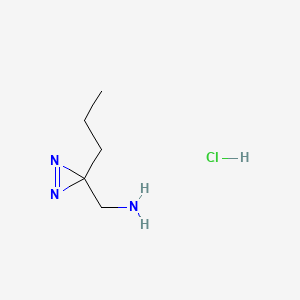
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)

